molecular formula C5H10N2S B3024994 N-Cyclopropylmethylthiourea CAS No. 618913-44-3

N-Cyclopropylmethylthiourea

Cat. No.: B3024994
CAS No.: 618913-44-3
M. Wt: 130.21 g/mol
InChI Key: BHJTYNJTDMRWOT-UHFFFAOYSA-N
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Description

N-Cyclopropylmethylthiourea is a chemical compound with the molecular formula C5H10N2S . It is a type of thiourea derivative .


Molecular Structure Analysis

The this compound molecule contains a total of 18 bonds. There are 8 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, and 1 urea (-thio) derivative .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, thiourea derivatives are known to have applications in numerous fields such as organic synthesis and pharmaceutical industries .

Scientific Research Applications

Cyclopropane and Cyclopropene Derivatives in Biological Systems

Cyclopropanes, which are structurally related to N-Cyclopropylmethylthiourea, have a wide range of biological activities. These include antibiotic, antiviral, antifungal, and insecticidal activities, control of plant growth, antimycotic, hormonal, carcinogenic, antitumoral activities, enzyme and gluconeogenesis inhibitions, to neurochemical activity. Cyclopropenes are known to be potent enzyme inhibitors, affecting key processes in fatty acid desaturation and exhibiting antibacterial properties (Salaün & Baird, 1995).

Inhibition of Carbonic Anhydrase Isoenzymes

Cyclopropylcarboxylic acids and esters, which have structural similarities to this compound, have been studied for their inhibitory effects on carbonic anhydrase enzymes. This is significant in exploring therapeutic applications in various conditions where inhibition of these enzymes is beneficial (Boztaş et al., 2015).

Development of Conformationally Restricted Analogues

The cyclopropane ring is effectively used to restrict the conformation of biologically active compounds to enhance activity and investigate bioactive conformations. Analogues such as 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes have been developed as conformationally restricted analogues of histamine (Kazuta et al., 2002).

Mechanism of N-Acylthiourea-mediated Activation

N-Acylthiourea derivatives have been studied for their role in the activation of human histone deacetylase 8 (HDAC8), revealing insights into enzyme activation and potential for novel anticancer drugs. This is relevant to this compound due to the common thiourea component (Singh et al., 2015).

Diverse Biological Activities of Cyclopropane Derivatives

Cyclopropane derivatives, related to this compound, exhibit a range of biological properties, including enzyme inhibition, and possess antifungal, herbicidal, antimicrobial, antibiotic, antibacterial, antitumor, and antiviral activities (Salaün, 2000).

Role in Drug Development

The cyclopropyl ring, a component of this compound, is increasingly used in drug development, particularly for enhancing potency and reducing off-target effects in drug candidates (Talele, 2016).

Antifungal Activity and Genetic Toxicity Studies

Novel N-Cycloalkylcarbonyl-N′-arylthioureas have shown antifungal potential and low gene toxicity, highlighting the therapeutic potential of such compounds in treating fungal infections (Kholodniak et al., 2020).

Potential Antileukemic Properties

Studies on isothioureas, which share a functional group with this compound, have demonstrated substantial cytotoxicity against various human cancer cell lines, suggesting potential in leukemia treatment (Koronkiewicz et al., 2015).

Mechanism of Action

The mechanism of action for N-Cyclopropylmethylthiourea is not specified in the available resources. Generally, the mechanism of action refers to the specific biochemical interaction through which a substance produces its effect .

Safety and Hazards

N-Cyclopropylmethylthiourea is intended for R&D use only and not for medicinal, household, or other use . The safety data sheet suggests that it may form combustible dust concentrations in air .

Properties

IUPAC Name

cyclopropylmethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c6-5(8)7-3-4-1-2-4/h4H,1-3H2,(H3,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJTYNJTDMRWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383629
Record name N-Cyclopropylmethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618913-44-3
Record name N-Cyclopropylmethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (cyclopropylmethyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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